molecular formula C8H13NO B3354675 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 60651-43-6

3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3354675
CAS No.: 60651-43-6
M. Wt: 139.19 g/mol
InChI Key: GFMKRVNZKHELSL-UHFFFAOYSA-N
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Description

3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound based on the 1,5-dihydro-2H-pyrrol-2-one scaffold, also known as a 3-pyrrolin-2-one. This nitrogen-containing heterocyclic core is a significant building block in organic synthesis and medicinal chemistry due to its presence in various bioactive molecules . Compounds featuring this scaffold are recognized as important substructures and have been extensively investigated for their diverse pharmacological effects, including activity against bacteria, viruses, and cancer . The pyrrol-2-one structure is a key intermediate in the metabolic pathway of L-proline, an amino acid whose metabolism is crucial for cancer cell survival, proliferation, and metastasis . This makes derivatives of this scaffold, such as this compound, valuable as chemical probes for studying cancer mechanisms in drug discovery . Furthermore, novel dihydropyrrol-2-one compounds have recently been reported to function as potent antimicrobial agents and quorum-sensing inhibitors against pathogens like Pseudomonas aeruginosa , highlighting the potential of this chemical class in addressing bacterial resistance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-diethyl-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-6-5-9-8(10)7(6)4-2/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMKRVNZKHELSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551559
Record name 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60651-43-6
Record name 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of diethylamine with ethyl acetoacetate followed by cyclization can yield the desired compound. Another method involves the use of 3-methyl-4-hydroxy-2-butenolide as an intermediate, which undergoes cyclization in the presence of triflic acid .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrol-2-one derivatives .

Scientific Research Applications

3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Halogenated Derivatives

  • 3,4-Dichloro-1-phenyl-1,5-dihydro-2H-pyrrol-2-one (Compound 23) :
    • Substituents: Cl at 3,4; phenyl at 1.
    • Synthesis: Achieved via triacetoxyborohydride-catalyzed cyclization (99% yield), highlighting the efficiency of halogenated precursors in such reactions .
    • Properties: Higher polarity due to Cl substituents likely increases melting points compared to aliphatic derivatives like 3,4-diethyl analogs.

Diaryl-Substituted Derivatives

  • 5-Hydroxy-3,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (8p) :
    • Substituents: Hydroxy at 5; 4-methoxyphenyl at 3,5.
    • Synthesis: Base-assisted cyclization (64% yield) with purification via column chromatography .
    • Properties: The hydroxy and methoxy groups enhance hydrogen-bonding capacity, improving solubility in polar solvents—a contrast to the lipophilic diethyl-substituted compound .

Bis-Indole Derivatives

  • (5S)-5-amino-1-(hydroxymethyl)-3,4-di(1H-indol-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Substituents: Indole moieties at 3,4; hydroxymethyl at 1. The diethyl analog’s bioactivity remains unexplored but may differ due to reduced aromaticity .

Physicochemical and Spectroscopic Properties

Melting Points

  • 3,4-Diethyl Analog : Expected to have a lower melting point (<100°C) compared to halogenated derivatives (e.g., Compound 23, m.p. >150°C) due to reduced intermolecular forces .
  • Diaryl Derivatives : Compounds like 7af (m.p. 218–220°C) exhibit high thermal stability from aromatic stacking, unlike aliphatic-substituted pyrrolones .

Spectroscopic Signatures

  • NMR : Ethyl groups in 3,4-diethyl-pyrrol-2-one would show characteristic triplets (δ ~1.2–1.5 ppm for CH3) and quartets (δ ~2.4–2.8 ppm for CH2), distinct from aryl protons (δ ~6.5–8.0 ppm) in analogs like 8p .
  • IR : The carbonyl stretch (C=O) near 1660–1680 cm⁻¹ is consistent across pyrrol-2-ones, but substituents like OH (e.g., 8o, υmax ~3100 cm⁻¹) introduce additional peaks absent in the diethyl compound .

Q & A

Q. What are the common synthetic routes for preparing 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one derivatives, and how are they optimized for yield and purity?

The synthesis typically involves base-assisted cyclization of 3-cyanoketones , where substituents (e.g., aryl groups) are introduced via precursor modification. For example, ketonitriles react under basic conditions to form the pyrrol-2-one core. Purification is achieved through column chromatography (e.g., gradients of ethyl acetate/PE) or recrystallization from ethanol or benzene , yielding products with >60% purity. Optimization focuses on solvent selection, reaction time (1–24 hours), and stoichiometry of base/oxidant .

Q. Which spectroscopic techniques are most reliable for confirming the structure of pyrrol-2-one derivatives?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing diastereotopic hydrogens).
  • FTIR : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹).
  • HRMS : Validates molecular weight (±0.16 ppm error margin).
  • Single-crystal X-ray diffraction : Provides unambiguous structural confirmation (e.g., CCDC #2069260) .

Q. What purification methods are effective for isolating pyrrol-2-one derivatives?

Column chromatography with gradient elution (e.g., EtOAc/PE 1:3–1:1) is preferred for complex mixtures, while recrystallization from ethanol is used for high-melting-point solids (>150°C). Purity is assessed via TLC (Rf values) and melting-point consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for pyrrol-2-one derivatives?

Discrepancies (e.g., unexpected NMR shifts or HRMS deviations) require cross-verification :

  • Re-run experiments under controlled conditions (e.g., anhydrous solvents).
  • Use X-ray crystallography to validate bond angles/planarity (e.g., thermal ellipsoid data at 50% probability).
  • Adjust computational models (e.g., DFT calculations) to account for solvent effects or crystal packing .

Q. What mechanistic insights explain the base-assisted cyclization of 3-cyanoketones to pyrrol-2-ones?

The reaction proceeds via enolate formation , followed by intramolecular cyclization and dehydration. Key steps include:

  • Deprotonation of the α-carbon by a base (e.g., KOH).
  • Nucleophilic attack of the enolate on the nitrile group.
  • Aromatization via loss of HCN or water, stabilized by electron-withdrawing substituents .

Q. How do aryl substituents affect reaction kinetics and product distribution in pyrrol-2-one synthesis?

Electron-donating groups (e.g., -OMe) accelerate cyclization by stabilizing intermediates, yielding higher conversions (>80%). Electron-withdrawing groups (e.g., -Br) may slow kinetics but improve crystallinity. Steric hindrance from ortho-substituted aryl rings can lead to byproducts, requiring longer reaction times .

Q. In X-ray analysis, how do thermal ellipsoid parameters inform molecular stability?

Thermal ellipsoids (at 50% probability) quantify atomic displacement due to vibration. Larger ellipsoids indicate flexibility (e.g., in the pyrrolidone ring), while planar regions (e.g., aryl groups) show rigidity. This data guides stability predictions for derivatives in biological or catalytic applications .

Q. What strategies optimize reaction conditions for scaling up pyrrol-2-one synthesis?

  • Solvent choice : Replace low-boiling solvents (e.g., EtOH) with toluene for easier reflux.
  • Catalyst screening : Test weaker bases (e.g., NaHCO3) to reduce side reactions.
  • Temperature control : Maintain 80–100°C to balance reaction rate and decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one

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